molecular formula C21H36N8O7 B1671161 Elastatinal CAS No. 51798-45-9

Elastatinal

Katalognummer: B1671161
CAS-Nummer: 51798-45-9
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: IJWCGVPEDDQUDE-YGJAXBLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Context of Protease Inhibitors of Microbial Origin

Microorganisms, including bacteria and fungi, have proven to be a rich source of structurally diverse and potent protease inhibitors. These inhibitors are believed to play roles in the producing organisms, such as defense against predation or regulation of their own proteolytic enzymes. The discovery of microbial protease inhibitors gained momentum in the mid-20th century, leading to the isolation of several key compounds that became widely used in biochemical research. Examples of such inhibitors include Leupeptin, Pepstatin, Antipain, and Chymostatin, each with distinct specificities towards different classes of proteases. nih.gov This era of discovery provided researchers with a powerful toolkit to dissect proteolytic pathways and understand the roles of specific proteases in complex biological systems.

Discovery and Initial Characterization of Elastatinal

This compound is a naturally occurring protease inhibitor that was isolated from the culture broth of actinomycetes. focusbiomolecules.compeptanova.decaymanchem.commpbiochina.com Its discovery contributed to the expanding collection of microbial inhibitors available for protease research.

Primary Reports on this compound's Isolation and Inhibitory Activity

Primary reports on this compound's isolation and characterization emerged in the 1970s. Research by Umezawa and colleagues was instrumental in identifying this compound as a new elastase inhibitor produced by actinomycetes. focusbiomolecules.compeptanova.decaymanchem.commedchemexpress.comjst.go.jp These initial studies focused on the isolation process and the evaluation of its inhibitory activity against various proteases, particularly elastase. caymanchem.commpbiochina.commedchemexpress.comnih.gov

Early characterization revealed that this compound is a peptide aldehyde. Its structure was determined, identifying it as an oligopeptide. mpbiochina.comjst.go.jp

Initial studies demonstrated that this compound is a potent inhibitor of elastase. caymanchem.commpbiochina.commedchemexpress.com It was found to inhibit pancreatic elastase more potently than human leukocyte elastase. caymanchem.commedchemexpress.comnih.gov Research also indicated that this compound did not inhibit human leukocyte chymotrypsin-like protease activity. medchemexpress.comnih.gov The inhibitory activity was characterized, with reported Ki values providing quantitative measures of its potency against target enzymes. medchemexpress.comnih.gov For instance, this compound has been reported as a potent and competitive inhibitor of elastase, with a Ki of 0.21 μM. medchemexpress.com It inhibits pancreatic elastase with a Ki of 240 nM. caymanchem.com this compound inhibits bovine granulocyte elastase competitively with a Ki of 80 μM. nih.gov

Table 1: Summary of this compound's Inhibitory Activity against Elastase

Enzyme Target Inhibition Type Ki Value Reference
Porcine Pancreatic Elastase Potent, Competitive 0.21 μM, 240 nM caymanchem.commpbiochina.commedchemexpress.com
Human Leukocyte Elastase Weaker inhibitor compared to pancreatic elastase Not specified (weaker) caymanchem.commedchemexpress.comnih.gov
Bovine Granulocyte Elastase Competitive 80 μM nih.gov
Human Leucocyte Chymotrypsin-like Protease No inhibition N/A medchemexpress.comnih.gov

Significance of this compound as a Research Tool

This compound's specific inhibitory properties have made it a valuable tool in protease research, enabling scientists to investigate the roles of elastase and other target proteases in various biological contexts.

Role in Understanding Protease Function and Regulation

By selectively inhibiting elastase, this compound allows researchers to probe the functions of this specific enzyme in complex biological processes. Its use has contributed to understanding the involvement of elastase in areas such as inflammation, tissue remodeling, and host defense. ontosight.aiscbt.com Studies utilizing this compound have helped delineate the contributions of elastase activity in cellular processes and in the context of specific diseases. ontosight.aiscbt.commdpi.com For example, it has been used to study the role of elastase in enhanced osteoclast differentiation by neutrophils. medchemexpress.com

Contribution to the Study of Proteolytic Pathways

Proteolytic pathways involve a cascade of protease activities that regulate diverse cellular functions. wikipedia.org As an inhibitor of specific proteases like elastase, this compound serves as a tool to interrupt or modulate these pathways. By observing the downstream effects of this compound treatment, researchers can gain insights into the sequence and interplay of protease actions within a pathway. wikipedia.org Its application has aided in studying the proteolytic activity of viral proteinases, such as those from poliovirus and rhinovirus. focusbiomolecules.comcaymanchem.comscbt.com This highlights its utility in exploring the broader landscape of proteolytic events beyond host proteases.

Eigenschaften

CAS-Nummer

51798-45-9

Molekularformel

C21H36N8O7

Molekulargewicht

512.6 g/mol

IUPAC-Name

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1

InChI-Schlüssel

IJWCGVPEDDQUDE-YGJAXBLXSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O

Isomerische SMILES

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Elastatinal;  EINECS 257-426-7;  BRN 0873543;  BRN-0873543;  BRN0873543; 

Herkunft des Produkts

United States

Microbial Origin and Biosynthesis of Elastatinal

Identification of Producer Microorganisms

Elastatinal was originally isolated from the culture media of actinomycetes. peptanova.de This group of Gram-positive bacteria is well-known for its prolific production of a wide array of bioactive secondary metabolites, including numerous antibiotics and enzyme inhibitors. nepjol.info

Isolation from Actinomycetes Species

The initial discovery and isolation of this compound were reported from strains of actinomycetes. nih.gov The isolation process typically involves cultivating the microorganisms and then extracting the compound from the culture broth. peptanova.de

Specific Strains Involved in Production

While various species of Actinomycetes are indicated as producers of this compound, specific strains have been identified in research. For example, one source mentions Actinomycestes strain MD469-CG8 as a producing organism. bikaken.or.jp Another study detected compounds consistent with this compound A in S. monomycini B-24309 and S. albus subsp. albus F-4371. nih.gov

Biosynthetic Pathway Elucidation

The biosynthesis of this compound, like other small peptide aldehydes (SPAs), is understood to involve complex enzymatic machinery encoded within biosynthetic gene clusters (BGCs). researchgate.netbiorxiv.orgresearchgate.net These pathways are distinct from ribosomal peptide synthesis. google.com

Analysis of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are contiguous sets of genes in a microbial genome that together encode the enzymes and proteins required for the biosynthesis of a secondary metabolite. nih.govfrontiersin.orgnih.gov Analysis of BGCs associated with peptide aldehydes, including those structurally similar to this compound, provides insights into the enzymatic steps involved in their formation. nih.govresearchgate.netnih.gov The BGCs for this family of compounds often share similarities, implying a common evolutionary origin. nih.govresearchgate.net

Nonribosomal Peptide Synthetase (NRPS) Involvement

Nonribosomal peptide synthetases (NRPSs) are large multienzyme complexes that catalyze the synthesis of peptides without the direct involvement of ribosomes or mRNA templates. nih.govmdpi.com The biosynthesis of small peptide aldehydes, including this compound, is typically carried out by NRPS enzymes. researchgate.netbiorxiv.orgresearchgate.net NRPS systems function through a modular mechanism, where each module is responsible for activating and incorporating a specific amino acid or building block into the growing peptide chain. nih.govmdpi.com These modules contain specific domains, such as adenylation (A) domains for substrate recognition and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for carrying the growing peptide chain, and condensation (C) domains for peptide bond formation. nih.gov In the case of peptide aldehydes, a terminal reductase (R) domain is often present in the NRPS assembly line, which is responsible for the reductive release of the final product, yielding the characteristic aldehyde group. nih.govnih.gov

Role of tRNA-Utilizing Enzymes (tRUEs)

Recent research into the biosynthesis of small peptide aldehydes in Streptomyces has revealed the involvement of tRNA-utilizing enzymes (tRUEs). nih.govresearchgate.netresearchgate.net Specifically, in the biosynthesis of related peptide aldehydes like livipeptin, a novel pathway has been identified in Streptomyces lividans 66 that involves an NRPS-like protein lacking a canonical condensation domain but interacting with a tRUE belonging to the leucyl/phenylalanyl (L/F) transferase family. biorxiv.orgnih.govresearchgate.netresearchgate.net This tRUE is predicted to functionally replace the condensation domain of the NRPS-like protein, facilitating amide bond formation using aminoacyl-tRNAs as substrates. nih.govresearchgate.netresearchgate.net While this specific mechanism was described for livipeptin, it highlights that tRUEs can play unconventional roles in natural product biosynthesis pathways, potentially contributing to the structural diversity of these compounds, including those structurally similar to this compound. nih.govresearchgate.net

Compound Information

Compound NamePubChem CID
This compound15942859

Data Tables

Based on the available information, a detailed data table on specific strains and their this compound production levels or specific BGC data is not comprehensively provided across the search results. However, the following table summarizes the identified producer microorganisms mentioned:

Microorganism TypeSpecific Strain (if mentioned)Notes
ActinomycetesActinomycestes strain MD469-CG8Identified as a producing organism. bikaken.or.jp
Streptomyces spp.S. monomycini B-24309Peaks consistent with this compound A detected. nih.gov
Streptomyces spp.S. albus subsp. albus F-4371Peaks consistent with this compound A detected. nih.gov
ActinomycetesVarious speciesGeneral source of isolation. peptanova.decaymanchem.com

Investigation of Aldehyde-Containing Peptidic Protease Inhibitor Families

This compound is classified within a small family of peptide aldehyde protease inhibitors. nih.govfishersci.nosigmaaldrich.com This family includes other well-known compounds such as chymostatin, leupeptin, antipain, and microbial alkaline protease inhibitor (MAPI). nih.govfishersci.nosigmaaldrich.com These inhibitors share several key structural features, including a relatively low molecular weight, a hydrophobic character, the presence of a C-terminal aldehyde group, and an internal ureido linkage. nih.govfishersci.no The striking structural similarities among these peptides suggest a common biosynthetic origin and, consequently, evolutionarily related biosynthetic gene clusters (BGCs). nih.govfishersci.no

The C-terminal aldehyde moiety is a critical functional group for the inhibitory activity of these compounds, often targeting the active site of proteases. fishersci.nosigmaaldrich.com The shared features and inhibitory properties of this family have led to their widespread use in biochemical research and as tools for studying protease function for over 40 years. fishersci.nosigmaaldrich.com Recent investigations into the BGCs responsible for the production of related compounds, such as the deimino-antipain BGC in Streptomyces albulus NRRL B-3066, have provided significant insights into the genetic basis underlying the biosynthesis of this family of inhibitors. nih.govfishersci.nosigmaaldrich.com

Enzymatic Steps in Secondary Metabolite Formation

The biosynthesis of this compound and related peptide aldehyde protease inhibitors involves complex enzymatic machinery, primarily non-ribosomal peptide synthetases (NRPSs). nih.govfishersci.nowikipedia.org NRPS systems are multi-module enzymes that assemble peptide chains from various amino acids, including non-proteinogenic ones, without the involvement of ribosomes.

Studies on the anp BGC in Streptomyces albulus, which is involved in the biosynthesis of antipain-like natural products, have revealed key enzymatic components. nih.gov The anpC-G genes within this cluster encode the core NRPS machinery. nih.gov Adenylation (A) domains within these NRPS modules are responsible for recognizing and activating specific amino acid substrates, such as arginine, phenylalanine, and valine, for incorporation into the growing peptide chain. nih.gov

The formation of the characteristic C-terminal aldehyde group in these peptidic inhibitors is proposed to occur through a reductive release mechanism catalyzed by a reductase (R) domain, which is often found as a terminal domain in the NRPS assembly line in related pathways. wikipedia.org

In Vitro Biosynthetic Reconstitution Studies

In vitro studies have played a role in understanding the activity of this compound, particularly its function as an elastase inhibitor. For instance, this compound has been used as a control in in vitro assays to measure the inhibition of elastase activity by other peptides. wikipedia.org These studies typically involve incubating the enzyme (e.g., porcine pancreatic elastase) with a substrate in the presence or absence of the inhibitor and measuring the resulting enzymatic activity. wikipedia.org

While comprehensive in vitro reconstitution of the entire this compound biosynthetic pathway is not extensively detailed in the provided search results, in vitro studies have been successfully applied to elucidate steps in the biosynthesis of related peptide aldehydes and other natural products. nih.govgenome.jp These studies, involving the expression and purification of individual biosynthetic enzymes or modules, allow for the reconstitution of specific enzymatic reactions in a controlled environment. wikipedia.orgnih.gov Such experiments are invaluable for confirming proposed biosynthetic steps, identifying the preferred substrates of enzymes, and gaining mechanistic insights into the catalytic processes involved in secondary metabolite formation. wikipedia.orgnih.govgenome.jp For example, in vitro reconstitution studies have demonstrated the tRNA dependency of amide bond formation in the biosynthesis of livipeptin, a related protease inhibitor. wikipedia.org Heterologous expression of BGCs, such as the anp cluster, in suitable host organisms also serves as a form of in vivo reconstitution to validate the link between a gene cluster and the production of a specific natural product family. nih.gov

Regulation of this compound Production

Information specifically detailing the regulatory mechanisms governing this compound production in its microbial producers is limited in the provided search results. However, general principles of secondary metabolite regulation in microorganisms, particularly actinomycetes, can be considered.

The production of many microbial secondary metabolites, including protease inhibitors, is often tightly regulated in response to environmental cues, nutrient availability, and cellular growth phase. frontiersin.orgjmb.or.kr Some small peptide aldehydes are hypothesized to play a role in regulating the development of the microorganisms that produce them. nih.govwikipedia.org

While not directly related to this compound biosynthesis, the regulation of elastase production in Pseudomonas aeruginosa, a target of this compound, is known to be controlled by quorum sensing, a cell-to-cell communication system that coordinates gene expression based on bacterial population density. nih.gov This highlights the importance of regulatory networks in controlling the production of both proteases and their inhibitors in microbial systems. Further research is needed to specifically elucidate the genetic and environmental factors that regulate the expression of the BGCs responsible for this compound biosynthesis.

Chemical Synthesis and Structural Modifications of Elastatinal

Total Synthesis Approaches for Elastatinal and Related Analogs

Total synthesis of this compound and its related analogs, such as those found in the muraymycins and capreomycins, often involves the challenging construction of complex amino acid components and the assembly of peptide scaffolds featuring reactive functional groups like aldehydes.

Synthesis of Key Amino Acid Components (e.g., l-Epicapreomycidine)

A critical component of this compound is the cyclic guanidino amino acid, l-epicapreomycidine oup.comresearchgate.net. This amino acid is a diastereomer of l-capreomycidine, found in other peptide antibiotics like tuberactinomycin (B576502) N, O, and capreomycin (B601254) oup.com. Synthetic routes to l-epicapreomycidine have been developed, often starting from precursors like β-hydroxy-DL-ornithine oup.comresearchgate.netoup.com. One approach involved a new synthetic route from β-hydroxy-DL-ornithine via an aziridine (B145994) compound, applied to the synthesis of l-epicapreomycidine starting from erythro-β-hydroxy-l-ornithine oup.comresearchgate.net. An enzymatic reaction has been exploited as a convenient one-step technique to obtain the l-erythro form from a mixture of four diastereomers of β-hydroxyornithine oup.comresearchgate.net. The synthetic l-epicapreomycidine obtained through these methods has been reported to be identical to the natural compound oup.comresearchgate.net. The synthesis of L-epicapreomycidine derivatives has also been explored via C-H amination reactions acs.orgacs.org.

Strategies Employing β-Hydroxyornithine Intermediates

Strategies utilizing β-hydroxyornithine intermediates have been explored for the synthesis of capreomycidine and epicapreomycidine, key components of this compound and related compounds researchgate.netoup.com. A new synthetic approach to DL-capreomycidine via β-hydroxyornithine has been studied with the goal of achieving the total synthesis of the natural forms of capreomycidine and epicapreomycidine or their hydroxy derivative, tuberactidine researchgate.netoup.com. This approach highlights the importance of controlling stereochemistry during the synthesis of these complex amino acids.

Synthesis of Aldehydic Peptide Scaffolds

The presence of a C-terminal aldehyde group is a defining feature of this compound and is essential for its inhibitory activity researchgate.netoup.com. The synthesis of peptide aldehydes can be challenging due to the reactivity of the aldehyde function. Strategies for synthesizing aldehydic peptide scaffolds related to this compound often involve the incorporation of protected amino aldehyde building blocks into peptide chains researchgate.net. One strategy involves converting Nα-benzyloxycarbonylamino acids to protected aldehyde building blocks for solid-phase synthesis researchgate.net. These protected amino aldehyde monomers can then be incorporated onto a resin using methods like reductive amination researchgate.net. Another approach involves the oxidation of amino alcohols to yield the desired aldehyde functionality researchgate.net. The synthesis of peptide aldehydes can sometimes lead to epimerization of the C-terminal residue due to the lability of the aldehyde group researchgate.net. Small peptide aldehydes with protease inhibitory activity, including this compound, are often synthesized by non-ribosomal peptide synthetases (NRPS) in nature, with a reductase domain mediating the formation of the aldehyde group oup.com.

Design and Generation of this compound Derivatives

Modifying the structure of this compound can lead to derivatives with altered properties, such as improved stability, modified inhibitory profiles, or the ability to be conjugated to other molecules or materials.

Conjugation with Polymeric Systems (e.g., Chitosan)

This compound has been covalently linked to polymeric systems, such as chitosan (B1678972), to create conjugates with modified properties nih.govnih.govmdpi.comsphinxsai.com. This conjugation can be achieved by forming amide bonds between the functional groups of this compound and the polymer mdpi.comsphinxsai.com. For instance, covalent attachment of serine protease inhibitors, including this compound, to chitosan has been performed nih.govmdpi.com. These conjugates have been explored for applications such as improving the oral delivery of peptides and proteins by protecting them from enzymatic degradation nih.gov. The conjugation process can influence the properties of the resulting material, such as mucoadhesiveness and the ability to inhibit proteases nih.govmdpi.com. Studies have shown that covalently linking this compound to chitosan can result in a polymer conjugate that exhibits strong inhibitory activity towards various serine proteases nih.gov.

Enzyme Inhibition Profiles and Kinetics of Elastatinal

Target Enzyme Specificity and Potency

Elastatinal demonstrates differential inhibitory effects on various elastase forms and shows a lack of significant inhibition against certain other proteases.

Inhibition of Pancreatic Elastase (PPE)

This compound is a potent inhibitor of pancreatic elastase. caymanchem.commedchemexpress.com Studies have shown it to be a competitive inhibitor of elastase. medchemexpress.comlabclinics.com For porcine pancreatic elastase, a reported Ki value is 240 nM. caymanchem.com Another study indicates a Ki of 0.21 μM, inhibiting the binding of substrates like acetyl-alanyl-alanyl-alanine p-nitroanilide and acetyl-alanyl-alanyl-alanine methyl ester with similar Ki values of 0.24 μM and 0.21 μM, respectively. medchemexpress.com

Inhibition of Human Neutrophil Elastase (HNE)

This compound also inhibits human neutrophil elastase. scbt.comabcam.comfocusbiomolecules.com It is described as an irreversible inhibitor of neutrophil elastase. focusbiomolecules.com While it does inhibit HNE, it is generally considered a weaker inhibitor of human leukocyte elastase compared to porcine pancreatic elastase. caymanchem.commedchemexpress.comnih.govsigmaaldrich.com

Differential Potency Against Various Elastase Forms

A key characteristic of this compound's inhibitory profile is its differential potency. It more potently inhibits pancreatic elastase than leukocyte elastase. caymanchem.commedchemexpress.comlabclinics.comsigmaaldrich.com This difference in potency has been observed in studies comparing its effects on porcine pancreatic elastase and human leukocyte elastase using synthetic substrates. nih.gov

Enzyme TargetSourceInhibition TypeReported Ki or IC50Notes
Pancreatic Elastase (PPE)Porcine PancreasCompetitive240 nM caymanchem.com, 0.21 μM medchemexpress.comMore potent inhibition than HNE. caymanchem.commedchemexpress.comsigmaaldrich.com
Human Neutrophil Elastase (HNE)Human LeukocytesIrreversible83.78 μM researchgate.netWeaker inhibition than PPE. caymanchem.commedchemexpress.comnih.govsigmaaldrich.com
ElastasePorcine LiverSelective, IrreversibleIC50 = 17 μM abcam.comInhibits succinyltrialanine p-nitroanilide hydrolytic enzyme. abcam.com
Elastase-like proteaseCarcinus maenas digestive glands--Inhibition observed. caymanchem.com

Lack of Inhibition on Human Leucocyte Chymotrypsin-like Protease

Importantly, this compound shows no inhibitory activity on human leukocyte chymotrypsin-like protease. medchemexpress.comlabclinics.comnih.gov This indicates a degree of specificity for elastase over chymotrypsin-like activity in human leukocytes.

Activity Against Other Proteases (e.g., Thiol Proteases, Cathepsin B)

While primarily recognized as an elastase inhibitor, some research has explored this compound's activity against other protease classes. One study indicated that a putative candidate pro-transforming growth factor-alpha processing enzyme, inhibited by serine protease inhibitors, showed no inhibition by this compound. nih.gov Another study on a different elastase inhibitor produced by Streptomyces lavendulae showed inhibitory activities against trypsin, chymotrypsin, cathepsin B, and papain, in addition to elastase, with varying Ki values. jmb.or.kr However, specific, detailed data on this compound's potent inhibitory activity against thiol proteases or Cathepsin B is not prominently available in the provided search results. Cathepsin B is a cysteine protease (also known as a thiol protease). idrblab.netukrbiochemjournal.org While some inhibitors show selectivity between cathepsins (e.g., cathepsin L vs cathepsin B), direct evidence of this compound's significant inhibition of Cathepsin B is not present in the search results. unc.edu

Kinetic Characterization of Enzyme Inhibition

This compound functions as a competitive inhibitor of elastase. medchemexpress.comlabclinics.com Kinetic studies have been conducted to characterize its interaction with target enzymes. For porcine pancreatic elastase, a Ki of 0.21 μM has been reported, based on the inhibition of synthetic substrate binding. medchemexpress.com In the case of human neutrophil elastase, a study using a specific substrate reported a Ki value of 83.78 μM for this compound, indicating a lower affinity compared to its interaction with pancreatic elastase. researchgate.net This study also noted that this compound displayed a linear relationship of reciprocal rate versus inhibitor concentration, consistent with classical reversible inhibitors, although it is also described as an irreversible inhibitor. focusbiomolecules.comresearchgate.netbu.edu

Enzyme TargetSubstrate UsedInhibition ModeReported Ki
Pancreatic Elastase (PPE)Acetyl-alanyl-alanyl-alanine p-nitroanilide medchemexpress.comCompetitive0.24 μM medchemexpress.com
Pancreatic Elastase (PPE)Acetyl-alanyl-alanyl-alanine methyl ester medchemexpress.comCompetitive0.21 μM medchemexpress.com
Human Neutrophil Elastase (HNE)Compound 4 (fluorogenic substrate) researchgate.net-83.78 μM researchgate.net
Human Neutrophil Elastase (HNE)MeO-Suc-A-A-P-V-pNA researchgate.net-84.21 μM researchgate.net

Determination of Inhibition Constants (K_i)

Studies have been conducted to determine the inhibition constants (K_i) of this compound against various elastases, providing quantitative measures of its inhibitory potency. This compound has been reported as a potent inhibitor of elastase with a K_i value of 0.21 μM. This inhibition is more potent against pancreatic elastase compared to human leukocyte elastase. In studies utilizing specific synthetic substrates, this compound demonstrated inhibition of the binding of acetyl-alanyl-alanyl-alanine p-nitroanilide and acetyl-alanyl-alanyl-alanine methyl ester to elastase, with K_i values of 0.24 μM and 0.21 μM, respectively. Another study using succinyl L-alanyl- L-alanyl- L-alanyl p-nitroanilide (STANA) as a substrate reported a K_i for this compound against elastase as 4.0 x 10^-2 μM. The variation in reported K_i values may be attributed to differences in the specific elastase enzyme studied (e.g., porcine pancreatic elastase vs. human leukocyte elastase), the substrates used, and the experimental conditions.

SubstrateEnzyme Source (if specified)K_i (μM)Reference
Not specified (general elastase inhibition)Not specified0.21
Acetyl-alanyl-alanyl-alanine p-nitroanilideElastase0.24
Acetyl-alanyl-alanyl-alanine methyl esterElastase0.21
Succinyl L-alanyl- L-alanyl- L-alanyl p-nitroanilide (STANA)Elastase0.04

Competitive Inhibition Mechanism

Research indicates that this compound functions as a competitive inhibitor of elastase. This mechanism involves this compound binding to the active site of the enzyme, thereby competing with the substrate for access. Studies have shown that the rates of enzyme inhibition decrease in the presence of this compound, consistent with a competitive mode of inhibition where the inhibitor directly interacts with the enzyme's active site.

Comparative Analysis with Natural and Synthetic Inhibitors

Comparing this compound to other protease inhibitors, both natural and synthetic, provides context for its potency and specificity.

Comparison with Other Microbial Protease Inhibitors (e.g., Chymostatin, Antipain, Leupeptin)

This compound belongs to a family of peptide-aldehyde protease inhibitors of microbial origin, which also includes compounds like Chymostatin, Antipain, and Leupeptin. While these inhibitors share some structural features, their inhibitory profiles against different proteases can vary.

Studies comparing this compound and Chymostatin on human leukocyte proteases revealed distinct specificities. This compound was found to be a significantly weaker inhibitor of human leukocyte elastase compared to porcine pancreatic elastase and showed no inhibition of human leukocyte chymotrypsin-like protease. In contrast, Chymostatin was identified as a powerful inhibitor of human leukocyte chymotrypsin-like protease, with higher affinity than for bovine pancreatic alpha-chymotrypsin, and had only a weak inhibitory effect on human leukocyte elastase.

In experiments assessing the inhibition of protein degradation in rat yolk sacs, the microbial protease inhibitors exhibited different potencies, with the order of effectiveness being Leupeptin > Antipain > Chymostatin. In these studies, this compound was found to be ineffective.

Further comparisons involving cathepsin B demonstrated that this compound, along with Leupeptin, Chymostatin, and Antipain, could achieve essentially complete inhibition of this enzyme. However, these inhibitors had little to no effect on certain forms of a cathepsin H-like cysteine proteinase.

Comparison with Endogenous Protease Inhibitors (e.g., α1-Antitrypsin, Elafin, SLPI)

Endogenous protease inhibitors, such as α1-Antitrypsin, Elafin, and Secretory Leukocyte Protease Inhibitor (SLPI), play crucial roles in regulating protease activity within biological systems. Comparisons between this compound and these endogenous inhibitors highlight differences in their inhibitory spectrum and characteristics.

Elafin is known as a potent inhibitor of both human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE), while SLPI is a strong inhibitor of HNE but a weaker inhibitor of PPE. A comparative study evaluating the inhibitory activity against elastase found that this compound, along with Elafin and several other inhibitors (ulinastatin, nafamostat (B1217035) mesilate, sivelestat (B1662846) sodium hydrate, gabexate (B1204611) mesilate), demonstrated very weak inhibitory activity when compared to AFLEI, an elastase inhibitor from Aspergillus flavus.

While a direct comparison of this compound's elastase inhibition potency to that of α1-Antitrypsin is not explicitly detailed in the provided snippets, α1-Antitrypsin is a major endogenous inhibitor of elastase. A study comparing Chymostatin and α1-Antitrypsin noted that Chymostatin, unlike α1-Antitrypsin, was capable of penetrating the cartilage matrix to exert its inhibitory effect on human leukocyte chymotrypsin-like protease. This suggests potential differences in tissue penetration between microbial peptide inhibitors and larger endogenous protein inhibitors.

Comparison with Synthetic Elastase Inhibitors

This compound has also been used as a reference or control in studies evaluating the efficacy of synthetic elastase inhibitors. Comparisons with synthetic peptides designed to inhibit elastase have shown varying results depending on the specific peptide and concentration. For instance, at a concentration of 1 mM, a synthetic peptide (Pep4) was found to be significantly more potent than this compound in inhibiting porcine pancreatic elastase. However, at a higher concentration of 4 mM, both Pep4 and a modified peptide (Pep4M) were reported to be as potent as this compound against the same enzyme. In another comparative study, a novel guamerin-derived synthetic peptide (GDSP) was found to be more potent and effective than this compound in ameliorating parameters of cerulein-induced acute pancreatitis in rats, a condition involving increased protease activity.

Comparison with Natural Product Extracts

This compound, a potent elastase inhibitor, is a natural product originally isolated from microbial sources, specifically various species of Actinomycetes. sigmaaldrich.comresearchgate.net Its well-characterized inhibitory activity has led to its frequent use as a reference standard or positive control in studies evaluating the elastase inhibitory potential of other natural sources, including plant and microbial extracts. This comparative approach helps benchmark the efficacy of novel natural inhibitors against a known potent compound.

Research into natural product extracts has revealed a diverse range of sources possessing elastase inhibitory activity. For instance, studies have investigated extracts from argan by-products and the soft coral symbiotic microorganism Salinispora arenicola, using this compound as a positive control to assess the level of inhibition achieved by these extracts. nih.govfishersci.ca The use of this compound in such assays validates the experimental setup and provides a comparative measure of the extract's potency relative to a known inhibitor.

Further studies have explored the anti-elastase activities of various plant extracts. Extracts from plants such as white tea, cleavers, burdock root, bladderwrack, anise, and angelica have demonstrated inhibitory effects against elastase. nih.govwikipedia.org White tea extract, for example, showed particularly high anti-elastase activity, inhibiting over 89% of enzyme activity under specific conditions. wikipedia.org Cleavers extract also exhibited significant inhibition, at approximately 58%. wikipedia.org Other extracts, including those from Hibiscus sabdariffa, Rubus fruticosus, Vaccinum myrtillus, Ribes nigrum, Fragaria vesca, and C. latifolia, have also been evaluated for their elastase inhibitory properties, with activities often reported as IC50 values or percent inhibition at tested concentrations. sigmaaldrich.comfishersci.ca

While direct head-to-head kinetic comparisons (e.g., Ki values) between this compound and crude natural product extracts are less common in the literature, the reported activities of these extracts can be contextualized by this compound's known potency. This compound is a potent and competitive inhibitor of elastase, with reported Ki values around 0.21 µM to 0.24 µM for pancreatic elastase. researchgate.netfishersci.iefishersci.no It demonstrates stronger inhibition against pancreatic elastase compared to leukocyte elastase. researchgate.netfishersci.iefishersci.no This high potency makes this compound a stringent benchmark for evaluating the potential therapeutic or cosmetic applications of elastase inhibitors from other natural sources.

The table below summarizes some reported elastase inhibitory activities of various natural extracts, providing a comparison point with the known potency of this compound.

Source / CompoundEnzyme InhibitedReported ActivityNotes
This compoundPancreatic ElastaseKi = 0.21 - 0.24 µM researchgate.netfishersci.iefishersci.noPotent, competitive inhibitor fishersci.iefishersci.no
This compoundHuman Neutrophil ElastaseUsed as reference/positive control sigmaaldrich.comfishersci.beBenchmark for comparison fishersci.be
White Tea ExtractElastase~89% inhibition wikipedia.orgActivity at 25 µg/mL wikipedia.org
Cleavers ExtractElastase~58% inhibition wikipedia.orgActivity at 25 µg/mL wikipedia.org
Burdock Root ExtractElastase~51% inhibition wikipedia.orgActivity reported wikipedia.org
Bladderwrack ExtractElastase~50% inhibition wikipedia.orgActivity reported wikipedia.org
Anise ExtractElastase~32% inhibition wikipedia.orgActivity reported wikipedia.org
Angelica ExtractElastase~32% inhibition wikipedia.orgActivity reported wikipedia.org
Hibiscus sabdariffa ExtractElastaseIC50 = 103.83 µg/mL fishersci.caCompared to myricetin, ascorbic acid fishersci.ca
C. latifolia Extracts (SEE, REE, REAE, RHE)ElastaseIC50 range: 16.89 to 27.91 µg/mL sigmaaldrich.comActivities vary by extraction method sigmaaldrich.com
Argan By-product Extracts (Press-cake and Pulp)ElastaseTested at 200 µg/mL nih.govCompared to this compound as control nih.gov
Salinispora arenicola Extract (SA223-S2BM)ElastaseShowed anti-elastase activity fishersci.caCompared to this compound as positive control fishersci.ca
Indole-3-carbinol (I3C)Human Neutrophil ElastaseAs effective as this compound/CMK fishersci.beComparison of purified compounds fishersci.be

This comparison highlights that while many natural product extracts exhibit elastase inhibitory activity, the potency can vary significantly depending on the source, extraction method, and the specific compounds present. This compound, as a purified and potent inhibitor, serves as a valuable reference in the ongoing search for and characterization of novel elastase inhibitors from the vast array of natural sources.

Structure Activity Relationship Sar Studies of Elastatinal

Correlation Between Chemical Structure and Inhibitory Efficacy

The inhibitory potency of Elastatinal is significantly influenced by the presence and nature of specific functional groups and structural moieties within the molecule. Investigations into these features have shed light on their crucial roles in the interaction with the target enzyme.

Investigation of the C-Terminal Aldehyde Moiety

The C-terminal aldehyde group is a critical determinant of this compound's inhibitory activity. nih.govresearchgate.netbiorxiv.orgjpt.com This aldehyde functions as a reactive electrophile that forms a reversible covalent adduct, typically a hemiacetal or hemithioacetal, with a catalytic serine or cysteine residue in the active site of the target protease. biorxiv.org This covalent interaction is central to the mechanism of inhibition, effectively blocking the enzyme's catalytic activity. The formation of this reactive aldehyde is often mediated by a reductase domain during the non-ribosomal peptide synthesis of this class of natural products. biorxiv.orgsci-hub.se The aldehyde moiety is considered a "chemical warhead" due to its direct involvement in the inhibitory mechanism. biorxiv.org

Significance of the Internal Ureido Linkage

Impact of Structural Modifications on Specificity

Understanding how structural variations affect the specificity of this compound for elastase over other proteases is a key aspect of SAR studies. Modifications to amino acid side chains and other parts of the molecule can alter the inhibitor's interaction profile with different enzymes.

Studies on Amino Acid Side Chain Contributions

The amino acid side chains within the peptide sequence of this compound contribute to its interaction with the binding pockets of the target enzyme. The identity and characteristics (e.g., size, hydrophobicity, charge) of these side chains influence the binding affinity and specificity through van der Waals interactions, hydrogen bonding, and electrostatic interactions with residues in the enzyme's active site. elifesciences.orglibretexts.org Quantitative SAR studies on other peptide-based elastase inhibitors have shown that the contribution of amino acid side chains to inhibitory potency can be additive. nih.gov These studies often involve synthesizing analogs with different amino acids at specific positions and measuring their inhibitory constants (Ki) to determine the impact of each side chain. frontiersin.orgnih.govnih.gov For instance, studies on other peptide aldehyde inhibitors targeting different proteases have demonstrated that bulky hydrophobic residues at certain positions can significantly enhance activity. nih.gov While specific comprehensive data on systematic amino acid side chain modifications of this compound is not detailed in the provided sources, the general principles from SAR studies on related peptide inhibitors of elastase and other proteases indicate that the nature of the amino acid side chains is crucial for both potency and selectivity. frontiersin.org

Computational Approaches in SAR Analysis

Computational methods play a significant role in modern SAR studies, allowing for the prediction of molecular interactions and the establishment of quantitative relationships between structure and activity youtube.comresearchgate.net. These approaches can complement experimental data and guide the design of new inhibitors.

Molecular Docking Simulations to Predict Binding

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as an inhibitor) to a receptor (an enzyme like elastase) and estimate the binding affinity nih.gov. By simulating the interaction between the molecule and the enzyme's active site, docking studies can provide insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex nih.govjocpr.com.

In the context of elastase inhibition, molecular docking simulations are widely used to investigate how potential inhibitors, including natural products and synthetic compounds, might bind to the enzyme mdpi.comnih.govjocpr.comnih.gov. These studies aim to predict the binding pose and estimate the binding energy, which can then be correlated with experimental inhibition data (e.g., IC50 or Ki values) mdpi.comnih.gov. This compound, as a known potent elastase inhibitor, is often used as a reference compound in these docking studies to validate the methodology or for comparison with novel inhibitors being investigated mdpi.com.

Studies have employed molecular docking to explore the binding of various compounds to elastase, aiming to identify potential inhibitors and understand their mechanisms of action mdpi.comnih.govjocpr.comnih.gov. For instance, molecular docking has been used to investigate the interaction of polyphenols and flavonoids with elastase, revealing potential binding modes and correlating docking scores with observed inhibition percentages mdpi.com. Another study utilized molecular docking to understand the inhibitory effect of a peptide derived from walnut meal on elastase, predicting interactions within the active site nih.gov. Computational approaches, including molecular docking, have also been applied in the search for new human neutrophil elastase inhibitors, aiming to identify structural requirements for binding nih.govnih.gov.

While specific detailed data tables from docking studies solely focused on a range of this compound derivatives were not found, the application of this technique to elastase inhibitors in general, with this compound as a benchmark, is a common practice in computational SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a mathematical relationship between the structural properties (represented by molecular descriptors) of a series of compounds and their biological activity pharmacologymentor.comyoutube.comresearchgate.net. Unlike qualitative SAR, QSAR aims to build predictive models that can estimate the activity of new, untested compounds based on their molecular structures pharmacologymentor.comyoutube.com.

QSAR models are developed using a dataset of compounds with known structures and measured biological activities. Molecular descriptors, which are numerical representations of various physicochemical and structural properties of the molecules, are calculated pharmacologymentor.com. Statistical methods are then used to build a model that correlates these descriptors with the observed activity pharmacologymentor.comyoutube.com.

QSAR methodologies have been applied in the study of elastase inhibitors to understand the structural features that contribute quantitatively to inhibitory potency nih.govresearchgate.net. These models can help in identifying key molecular properties that influence the interaction with the enzyme and can be used for virtual screening of large chemical databases to find potential new inhibitors youtube.comresearchgate.net. For example, QSAR analysis has been used in conjunction with pharmacophore modeling to identify novel human neutrophil elastase inhibitors, revealing important structural features for activity researchgate.net. Another study on N-benzoylpyrazoles, a class of human neutrophil elastase inhibitors, utilized QSAR analysis based on atom pair and 2D molecular descriptors to derive SAR rules, highlighting the impact of specific substituents on inhibitory activity nih.gov.

While the search results did not provide specific QSAR models developed for this compound itself, the application of QSAR to related elastase inhibitors demonstrates its relevance in understanding the quantitative aspects of structure-activity relationships in this enzyme class nih.govresearchgate.net. QSAR studies can provide valuable insights into how variations in molecular structure, even subtle ones, can impact the potency of elastase inhibitors.

Example Data Table (Illustrative - based on general principles of SAR/QSAR studies on enzyme inhibitors):

CompoundStructural Feature VariationElastase Inhibition (IC50 or Ki)Predicted Binding Affinity (Docking Score)Relevant Molecular Descriptors
This compound (Reference)Baseline StructureValue AValue XDescriptor Set 1
Analog 1Modification YValue BValue YDescriptor Set 2
Analog 2Modification ZValue CValue ZDescriptor Set 3
...............

Research Methodologies Employed in Elastatinal Studies

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental to characterizing the inhibitory activity of Elastatinal. These methods quantify enzyme activity and the extent to which this compound can reduce or abolish this activity.

Spectrophotometric Methods for Protease Activity Measurement

Spectrophotometric methods are widely used to measure protease activity by monitoring the cleavage of a substrate that yields a detectable chromophore or fluorophore. thieme-connect.comnih.govelastin.comresearchgate.net For elastase activity, synthetic peptide substrates linked to a chromogenic group like p-nitroanilide (pNA) are commonly employed. thieme-connect.comuminho.ptresearchgate.netresearchgate.net Hydrolysis of the peptide bond by elastase releases the pNA molecule, which can be detected by measuring the increase in absorbance at a specific wavelength, typically 405 nm. thieme-connect.comresearchgate.netresearchgate.netnih.gov

Studies investigating this compound's effect on elastase often involve incubating the enzyme with a suitable substrate, such as N-succinyl-Ala-Ala-Ala-p-nitroanilide, in the presence and absence of this compound. thieme-connect.comuminho.ptresearchgate.net The rate of substrate hydrolysis is then determined spectrophotometrically. thieme-connect.comresearchgate.netnih.gov A decrease in the rate of absorbance change in the presence of this compound indicates inhibition of enzyme activity. thieme-connect.comresearchgate.net These assays can be performed in various buffer systems and pH conditions optimized for the specific elastase being studied. elastin.comuminho.ptplos.org For example, assays with porcine pancreatic elastase using N-succinyl-(Ala)3-pNA as a substrate have been conducted in 100 mM Tris-HCl buffer, pH 8.0. uminho.pt this compound has been used as a positive control inhibitor in such assays at concentrations like 100 µM. researchgate.net

Enzyme Kinetic Studies (K_m, K_cat, K_i determinations)

Enzyme kinetic studies provide quantitative parameters that describe the interaction between an enzyme, its substrate, and an inhibitor like this compound. Key parameters determined include the Michaelis constant (K_m), the catalytic rate constant (K_cat), and the inhibition constant (K_i). reddit.comresearchgate.netsciencesnail.combiorxiv.org

K_m represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). reddit.comsciencesnail.combiorxiv.org It is an indicator of the enzyme's affinity for its substrate. reddit.comsciencesnail.com

K_cat (also known as the turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. reddit.combiorxiv.org

K_i is a measure of the potency of an inhibitor. reddit.com For a competitive inhibitor, K_i represents the dissociation constant of the enzyme-inhibitor complex. reddit.com A lower K_i value indicates a stronger affinity of the inhibitor for the enzyme and thus greater inhibitory potency. reddit.com

Studies have determined K_i values for this compound against various elastases. For instance, this compound is reported to be a potent inhibitor of pancreatic elastase with a K_i of 240 nM. mpbio.comglpbio.com Another study reports a K_i of 0.21 µM for this compound as a potent and competitive inhibitor of elastase. medchemexpress.com this compound has been shown to inhibit the binding of substrates like acetyl-alanyl-alanyl-alanine p-nitroanilide and acetyl-alanyl-alanyl-alanine methyl ester to elastase, with K_i values of 0.24 µM and 0.21 µM, respectively. medchemexpress.com These kinetic parameters are typically determined by measuring reaction rates at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models, such as the Michaelis-Menten equation, often visualized using methods like Lineweaver-Burk plots. reddit.comresearchgate.netsciencesnail.com

In Vitro Proteolytic Activity Assays

In vitro proteolytic activity assays are used to assess the ability of an enzyme to cleave a protein or peptide substrate in a controlled laboratory setting. nih.govscielo.broup.com These assays are crucial for determining if this compound can inhibit the degradation of specific protein substrates by elastase or other proteases.

Various methods are employed for in vitro proteolytic activity assays. One common approach involves using protein substrates like casein or gelatin, which are degraded by proteases. nih.govresearchgate.netscielo.broup.com The extent of degradation can be measured by quantifying the soluble peptide fragments produced, for example, by measuring absorbance at 280 nm after precipitation of undigested protein with trichloroacetic acid (TCA). nih.govoup.com Alternatively, fluorescently labeled proteins can be used, where cleavage releases fluorescent fragments. nih.govresearchgate.net

This compound has been utilized in in vitro assays to demonstrate its inhibitory effect on the proteolytic activity of elastase and other enzymes. For example, a polyprotein cleavage assay was developed to study the in vitro proteolytic activities of poliovirus and human rhinovirus 14 2A proteinases. nih.govnih.gov this compound inhibited both 2A proteinases in this in vitro system. nih.govnih.gov Another study used this compound to demonstrate the inhibition of proteolytic activity in purified proteins from Giardia duodenalis. scielo.br this compound significantly inhibited protease activities identified as serine proteases in this context. scielo.br In vitro assays using synthetic substrates have also demonstrated a strong inhibitory effect of a chitosan-Elastatinal conjugate towards elastase. nih.gov Furthermore, this compound strongly inhibited the proteolytic actions of elastase on fibronectin in in vitro studies. researchgate.net

Structural Elucidation and Characterization Techniques

Structural elucidation and characterization techniques are essential for determining the chemical structure of this compound and confirming its identity and purity.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govnih.govgenprice.comsigmaaldrich.commdpi.comsigmaaldrich.comnih.gov In the context of this compound, MS is used for its identification and to analyze its fragmentation pattern, which can help confirm its structure.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are commonly employed. researchgate.netmdpi.comnih.gov LC-MS separates components in a mixture before they enter the mass spectrometer, which is useful for analyzing samples containing this compound. mdpi.comnih.gov MS/MS involves fragmenting ions and analyzing the masses of the resulting fragments, providing detailed structural information. mdpi.comnih.gov

MS has been used in studies involving this compound, often in conjunction with other techniques. For instance, MS-based proteomics workflows can utilize elastase for protein digestion, and this compound is listed as an elastase inhibitor compatible with mass spectrometry. sigmaaldrich.comsigmaaldrich.comnih.govpromega.com While the provided search results mention MS in the context of analyzing proteins digested by elastase or characterizing other peptides, the general application of MS for determining the molecular weight and fragmentation of small molecules like this compound is a standard practice in chemical characterization. The molecular weight of this compound has been reported as 512.56 or 512.6 Da, which is typically determined by MS. sigmaaldrich.commedchemexpress.comabcam.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). researchgate.netnih.govthieme-connect.desigmaaldrich.comebsco.combyjus.comyoutube.com NMR is invaluable for confirming the chemical structure and stereochemistry of organic compounds.

By analyzing the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, researchers can determine the types and numbers of atoms in a molecule, their connectivity, and their spatial arrangement. ebsco.combyjus.comyoutube.com Different NMR experiments, such as ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), provide complementary information for complete structural assignment. researchgate.netnih.govresearchgate.net

NMR spectroscopy is a standard technique for the structural elucidation of natural products and synthetic compounds, including peptide-based molecules like this compound. While direct NMR spectra of this compound were not explicitly detailed in the provided search results, NMR is mentioned in the context of characterizing other related peptides and natural products where structural confirmation is required, especially when mass spectrometry alone cannot distinguish between isomers or determine stereochemistry. researchgate.netnih.govmdpi.comthieme-connect.deresearchgate.net For example, NMR analyses were performed to verify the structure and identify specific amino acid residues in cyanopeptolins, a class of peptides with protease inhibitory activity. nih.govresearchgate.net Given that this compound is a relatively small peptide containing several chiral centers, NMR spectroscopy, particularly 2D NMR techniques, would be crucial for unambiguously determining its full structure, including stereochemistry.

X-ray Crystallography of Enzyme-Inhibitor Complexes (General method, may apply to related studies)

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of biological molecules, including proteins and their complexes with inhibitors. numberanalytics.com This method involves obtaining high-quality crystals of the enzyme-inhibitor complex and analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice. numberanalytics.com The resulting data is used to reconstruct the electron density distribution, revealing the precise arrangement of atoms in the complex. numberanalytics.com

While direct X-ray crystallographic studies specifically of this compound bound to its target elastase were not prominently detailed in the search results, the technique is fundamental to understanding the interaction between enzymes and inhibitors at an atomic level. Studies on other enzyme-inhibitor complexes, such as human leukocyte elastase with inhibitors, demonstrate the utility of this method in revealing binding sites and interaction geometries. nih.gov For example, X-ray crystallographic analyses of enzyme-inhibitor complexes can show how inhibitors are accommodated within the active site, identifying key residues involved in binding through interactions like hydrogen bonds. nih.gov The method can also provide insights into how inhibitors might polarize the active site to enhance their inhibitory effect. nih.gov

Bioinformatic and Computational Approaches

Bioinformatic and computational methods play a significant role in modern research, complementing experimental techniques by providing predictive insights and facilitating the analysis of large biological datasets.

Bioinformatic Analysis of Gene Clusters

Bioinformatic analysis of gene clusters is crucial for understanding the biosynthesis of natural products like this compound, which are often encoded by physically clustered genes in microbial genomes. mdpi.comnih.gov These clusters, known as biosynthetic gene clusters (BGCs), contain the genes necessary for the enzymatic steps involved in the production of a secondary metabolite. mdpi.comfrontiersin.orgfrontiersin.org Tools and databases have been developed to identify and analyze BGCs within genomic data. nih.govfrontiersin.org

While specific details on the bioinformatic analysis of the this compound BGC were not extensively found, the general approach involves mining bacterial genomes to retrieve BGCs of different chemical families. frontiersin.org This analysis can reveal the diversity of BGCs present in a microorganism and provide insights into the potential range of secondary metabolites it can produce. mdpi.com Sequence similarity analysis of BGCs can help identify gene cluster families and predict the taxonomic origin of the clusters. mdpi.com Bioinformatic analysis is increasingly used to understand the functions of related proteins and genes within these clusters. cd-genomics.com

Molecular Docking and In Silico Screening

Molecular docking and in silico screening are computational techniques used to predict the binding affinity and interaction modes of small molecules, such as inhibitors, with target proteins. mdpi.complos.orgbiostrand.ai Molecular docking simulates how a ligand (e.g., this compound) fits into the binding pocket of a protein (e.g., elastase), predicting the preferred orientation and conformation of the complex. mdpi.complos.org In silico screening involves docking a library of compounds to a target to identify potential inhibitors. biostrand.ai

Molecular docking studies have been applied to analyze the interaction of this compound with target enzymes. For instance, this compound has been docked into the binding cavity of poliovirus 2A protease (PV2Apr°) to assess its binding capabilities. mdpi.com These studies can identify specific amino acid residues involved in interactions, such as hydrogen bonds. mdpi.com In one study, this compound formed hydrogen bonds with Gly 1, Lys 15, His 20, and Cys 17 of PV2Apr°. mdpi.com Molecular docking can also be used to compare the binding properties of different inhibitors to the same enzyme target. taylorandfrancis.com

Table 1: Predicted Hydrogen Bond Interactions of this compound with Poliovirus 2A Protease mdpi.com

This compound InteractionPoliovirus 2A Protease Residues
Hydrogen BondsGly 1, Lys 15, His 20, Cys 17
Potential InteractionsLys 15, Cys17, Cys 55, Cys 64, Asp 108, Gly 110

Molecular docking is a widely used approach in drug design and for screening novel compounds, enabling preliminary assessments of binding affinities before experimental testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational approaches that aim to build predictive models correlating the chemical structure of compounds with their biological activity. nih.gov QSAR models use molecular descriptors to represent chemical structures and employ learning algorithms to establish relationships between these descriptors and observed biological effects, such as enzyme inhibition. nih.gov

While specific QSAR studies focused solely on this compound were not extensively detailed, QSAR has been applied to study the relationship between the structure of elastase substrates and inhibitors and their activity. nih.gov These studies analyze the contribution of different structural features, such as amino acid side chains, to kinetic parameters like Km and kcat or inhibition constants (Ki). nih.gov QSAR can help in understanding the molecular mechanism of action and guide the design of new inhibitors. nih.govnih.gov For example, a study on elastase inhibitors found a correlation between the Ki value of inhibitors and the Km value of corresponding substrates. nih.gov

Microbiological and Molecular Biology Techniques

Microbiological and molecular biology techniques are essential for the isolation, cultivation, and study of microorganisms that produce natural products like this compound, as well as for investigating the genetic basis of their biosynthesis.

Microbial Culture and Fermentation

Microbial culture and fermentation are fundamental processes for obtaining natural products from microorganisms. This compound is produced by various species of Actinomycetes. glpbio.comjst.go.jp Microbial fermentation involves cultivating microorganisms in controlled environments to produce desired metabolites. susupport.comsusupport.com This process typically requires specific nutrients and conditions, such as temperature control. susupport.com

The production of this compound involves the culture and fermentation of Actinomycetes. glpbio.comjst.go.jp While detailed protocols for this compound fermentation were not extensively found, general microbial fermentation techniques involve inoculum development, pre-fermenter culture, and production fermentation. farabi.university Maintaining highly productive strains and ensuring the absence of contamination are crucial aspects of industrial fermentation. farabi.university Microbial fermentation is a widely used method for producing various biologicals, including enzymes and peptides. susupport.com

Table 2: Typical Inoculum Concentrations for Microbial Fermentation farabi.university

Microbial TypeInoculum Concentration
Bacteria0.2% to 3.0%
Fungi5% to 10%

Microbial culture and fermentation are vital for the isolation and production of this compound for further research and potential applications. glpbio.comjst.go.jp

Purification Methods (Chromatography, Ultrafiltration)

The purification of this compound from its microbial source or from complex biological mixtures often involves chromatographic techniques. Chromatography is a widely used method in downstream processing for separating molecules based on their differential interactions with a stationary phase. sinobiological.com This technique offers high-resolution separation of complex mixtures. sinobiological.com

While specific detailed protocols for this compound purification using chromatography were not extensively detailed in the search results, general protein and peptide purification strategies commonly employ various chromatographic modes. These include affinity chromatography, which separates based on specific binding interactions; ion exchange chromatography, which separates based on charge; and size exclusion chromatography (gel filtration), which separates based on size. sinobiological.comthermofisher.com These methods are often used sequentially to achieve high purity. For instance, the purification of elastase enzymes, which are inhibited by this compound, has been shown to involve steps like ion exchange chromatography on DEAE cellulose (B213188) and Mono-QHR columns, followed by gel filtration chromatography. nih.gov This suggests that similar multi-step chromatographic approaches are likely applied in the purification of this compound itself or complexes involving this compound.

Ultrafiltration is another technique relevant to the purification and concentration of biomolecules like peptides and proteins. explorationpub.com It is a cost-effective and straightforward method that separates molecules based on size using a semipermeable membrane. explorationpub.com Ultrafiltration can be used for concentrating samples, changing buffers, desalting, and removing viruses. explorationpub.com In the context of purifying inhibitors from fermentation broths, ultrafiltration has been employed to prepare filtrates before further purification steps. For example, an elastase inhibitor produced by Streptomyces lavendulae was prepared as a filtrate by ultrafiltration of the culture broth using a Microcon 3000 with a molecular weight cutoff of 3000. jmb.or.kr This indicates that ultrafiltration can be a preliminary step in the purification of microbial inhibitors like this compound, effectively separating the smaller inhibitor molecules from larger cellular debris and macromolecules.

Heterologous Expression Systems

Heterologous expression refers to the production of a gene or gene fragment in a host organism where it does not naturally occur. wikipedia.org This technique, utilizing recombinant DNA technology, is often employed to produce sufficient quantities of a protein or peptide for functional analysis and research. wikipedia.orgnih.gov Various host organisms, including bacteria, yeast, mammalian cells, and plant cells, can serve as expression systems. wikipedia.org

While the search results did not provide specific examples of this compound itself being produced via heterologous expression systems, the concept is highly relevant to the broader study of proteins and enzymes that interact with this compound, such as elastase. Research on elastase enzymes has involved their production and study, and heterologous expression is a common method for obtaining these proteins. For instance, Bacillus subtilis is highlighted as a successful host for producing recombinant proteins due to its ability to incorporate exogenous DNA and its generally recognized as safe (GRAS) status. nih.gov Different expression systems have been developed in B. subtilis for synthesizing and purifying proteins from various organisms. nih.gov Similarly, Escherichia coli is another widely used bacterial host for heterologous protein production, although challenges like protein folding and solubility can arise. nih.gov Strategies to improve expression in E. coli include optimizing cultivation conditions and using modified strains. nih.govnih.gov

The application of heterologous expression systems in the study of this compound would likely involve expressing the target elastase enzyme or other interacting proteins in a suitable host. This allows for the production of purified proteins that can then be used in experiments to investigate the inhibitory activity of this compound, determine kinetic parameters, and study the mechanism of inhibition. For example, studies investigating the generation of endostatin (B67465) by elastase have utilized purified elastase, and the activity was assessed in the presence of inhibitors like this compound. aacrjournals.org Obtaining sufficient quantities of such enzymes for detailed biochemical studies is often facilitated by heterologous expression.

The choice of expression system and methodology depends on the specific protein being expressed and the research objectives, with considerations for factors like protein folding, post-translational modifications, and desired yield. nih.govnih.gov While direct evidence of this compound synthesis through heterologous expression was not found, the technology is integral to the broader research landscape surrounding this compound's biological targets and mechanisms of action.

Future Directions and Emerging Research Avenues for Elastatinal

Exploration of Novel Elastase-Related Molecular Targets

Beyond its well-established inhibition of pancreatic and neutrophil elastases, future research on Elastatinal and its derivatives is poised to explore novel molecular targets within the broader spectrum of elastase-related enzymes and pathways. Neutrophil elastase (NE), a primary target of this compound, plays a crucial role in immune responses and inflammation by degrading extracellular matrix proteins, including elastin (B1584352) fibers. scbt.com Excessive or uncontrolled NE activity contributes to tissue damage and inflammatory disorders. scbt.com Research is ongoing to unravel the precise mechanisms of action of NE inhibitors and their implications in controlling inflammation and tissue remodeling. scbt.com

Emerging research avenues include investigating the impact of this compound on other serine proteases that share structural or functional similarities with elastase, as well as exploring its effects on enzymes involved in elastin synthesis and degradation pathways beyond the direct action of elastases. ontosight.ai The potential for this compound to influence cellular processes modulated by elastases, such as cell migration, proliferation, and differentiation, particularly in the context of inflammatory and tissue remodeling disorders, represents a significant area for future investigation. nih.gov Studies have shown that elastase can degrade collagens and laminins, key components of the extracellular matrix involved in muscle progenitor cell adhesion and migration, suggesting a broader impact on tissue regeneration processes. nih.gov

Development of Next-Generation this compound Analogs

The development of next-generation this compound analogs is a critical area of future research, focusing on improving potency, selectivity, pharmacokinetic properties, and exploring novel mechanisms of action.

Rational design efforts will be guided by advanced Structure-Activity Relationship (SAR) insights. While this compound is known to be a potent, and in some cases, irreversible elastase inhibitor, particularly more potent against pancreatic elastase than leukocyte elastase, understanding the precise molecular interactions governing its specificity and potency is key to designing improved analogs. sigmaaldrich.commedchemexpress.comabcam.com Co-crystal structures of elastase in complex with this compound or its analogs, coupled with computational modeling and molecular docking studies, can provide detailed information about binding sites, key residues involved in interactions, and the structural features of this compound that are critical for its inhibitory activity. scientificarchives.commdpi.com

The chemical synthesis of designed this compound analogs is essential for evaluating their biological activity. This involves developing efficient and scalable synthetic routes to produce modified structures. Given the complex peptide-like structure of this compound, which includes a unique cyclic guanidine (B92328) moiety and a terminal aldehyde, synthetic strategies may involve a combination of solid-phase peptide synthesis, solution-phase coupling reactions, and specific methodologies for introducing and modifying the non-proteinogenic amino acid residues and the aldehyde functional group. fishersci.ca

Future research in this area will focus on optimizing synthetic yields, ensuring stereochemical purity, and developing methods for incorporating diverse chemical modifications at specific positions within the molecule. This includes the synthesis of analogs with altered lipophilicity, the introduction of functional groups for conjugation or labeling, and the creation of prodrugs to improve delivery and targeting.

Rational Design Based on Advanced SAR Insights

Expanded Investigation of Biosynthetic Pathways

This compound is a natural product of microbial origin. sigmaaldrich.comnih.gov Expanding the investigation of its biosynthetic pathways is crucial for understanding its natural production, potentially enabling engineered biosynthesis for efficient production, and uncovering novel related compounds.

Research has indicated that this compound belongs to a family of aldehyde-containing, peptidic protease inhibitors, including antipain, chymostatin, leupeptin, and microbial alkaline protease inhibitor, which likely share a common biosynthetic origin. nih.govacs.orgresearchgate.netresearchgate.net The genetic basis for the biosynthesis of this family of inhibitors has been previously undetermined but is now being revealed through genomic analysis and heterologous expression studies. acs.orgresearchgate.net

Future research will involve the continued exploration of microbial genomes to identify biosynthetic gene clusters (BGCs) responsible for this compound and related compounds. acs.orgresearchgate.net Techniques such as genome sequencing, bioinformatics analysis, and functional genomics will be employed to identify the genes encoding the non-ribosomal peptide synthetases (NRPS) and other enzymes involved in the assembly and modification of these molecules. nih.govacs.orgresearchgate.net Understanding the genetic basis will not only shed light on the evolutionary relationships between these inhibitors but also provide tools for genetic engineering to enhance production or create novel analogs through biosynthetic manipulation.

Applications in Advanced Research Models

Future research will increasingly utilize advanced research models to investigate the biological activities and potential therapeutic applications of this compound and its analogs. This includes the use of complex in vitro systems and in vivo models that better recapitulate human physiology and disease states.

Advanced in vitro models such as 3D cell cultures, organoids, and microfluidic systems can provide more physiologically relevant platforms to study the effects of this compound on target cells and tissues, particularly in the context of inflammation, tissue remodeling, and viral infections where elastases play a role. nih.gov These models can be used to assess inhibitory potency, selectivity, and cellular mechanisms of action.

In vivo studies will move beyond traditional animal models to utilize more sophisticated approaches, including genetically modified organisms with altered elastase expression or activity, and disease models that closely mimic human conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury, and inflammatory disorders. nih.govmdpi.comfrontiersin.org These models will be crucial for evaluating the efficacy of this compound and its analogs in preventing or treating disease, assessing their pharmacokinetic and pharmacodynamic profiles, and identifying potential challenges related to delivery and off-target effects in a complex biological environment. nih.gov Furthermore, advanced imaging techniques and biomarkers will be employed to monitor the effects of this compound on elastase activity and disease progression in real-time in these models.

Refined In Vitro and Ex Vivo System Development

Advancing the research on this compound necessitates the development and refinement of in vitro and ex vivo model systems that more accurately reflect the complex biological environments where elastases are active. Traditional in vitro models, often involving isolated enzymes or simple cell cultures, have been instrumental in characterizing this compound's direct inhibitory activity abcam.comaacrjournals.orgnih.govmdpi.commdpi.com. For instance, studies have utilized in vitro assays to demonstrate this compound's inhibition of neutrophil and microglial elastase, as well as porcine liver succinyltrialanine p-nitroanilide hydrolytic enzyme abcam.comnih.gov. Its inhibitory effect on pancreatic elastase has also been noted mdpi.commpbiochina.com.

However, these simplified systems may not fully capture the intricate cellular interactions, tissue architecture, and physiological factors that influence elastase activity and inhibitor efficacy in vivo qima-lifesciences.combiobide.commdpi.com. Refined in vitro models, such as three-dimensional (3D) cell cultures or co-culture systems incorporating multiple cell types relevant to specific disease contexts (e.g., neutrophils, macrophages, fibroblasts), could provide a more physiologically relevant platform for studying this compound's effects. qima-lifesciences.com

Ex vivo models, utilizing living tissues or organs removed from an organism and studied in a laboratory setting with minimal alteration, offer an intermediate level of complexity between in vitro and in vivo studies qima-lifesciences.combiobide.commdpi.com. These models maintain the native tissue architecture and cell-cell/cell-extracellular matrix interactions, providing insights closer to the in vivo state biobide.com. Applying ex vivo systems, such as tissue explants from relevant organs where elastases play a significant role (e.g., lung, skin, or vascular tissue), could enable researchers to evaluate this compound's ability to penetrate tissues and inhibit elastase activity within a more natural microenvironment. mdpi.com Such models can be particularly valuable for assessing the effectiveness of this compound in complex pathological processes driven by tissue-resident or infiltrating cells that secrete elastases. nih.gov

The integration of advanced imaging techniques and biosensors with these refined in vitro and ex vivo systems could provide real-time monitoring of elastase activity and the dynamics of this compound-target interactions, offering deeper mechanistic insights.

Integration with Modern Drug Discovery Paradigms

Integrating the study and potential development of this compound and its analogs into modern drug discovery paradigms can significantly accelerate the identification and optimization of lead compounds. Modern drug discovery relies heavily on systematic approaches, leveraging technological advancements to efficiently screen large numbers of potential drug candidates and predict their properties.

This compound, as a known peptidic protease inhibitor, serves as a valuable starting point for exploring the chemical space around its structure to identify compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net The knowledge gained from studying this compound's interaction with various elastases can inform the design of novel inhibitors.

This integration involves applying high-throughput screening (HTS) methodologies and computational screening and design techniques, which are cornerstones of contemporary drug discovery efforts. youtube.combmglabtech.comnih.gov

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a process that enables the rapid testing of large libraries of chemical compounds against a specific biological target or pathway. bmglabtech.commedinadiscovery.com In the context of this compound, HTS methodologies can be applied in several ways:

Screening for novel elastase inhibitors: Large libraries of synthetic compounds or natural product extracts can be screened to identify new molecules that inhibit elastase activity, potentially with different mechanisms or improved profiles compared to this compound. Assays measuring elastase activity, often using fluorogenic or colorimetric substrates, can be miniaturized and automated for HTS platforms. dntb.gov.uaasm.orgresearchgate.net

Profiling this compound against a panel of proteases: HTS can be used to comprehensively assess the selectivity of this compound against a broad range of proteases, helping to understand potential off-target effects and refine its therapeutic profile.

Screening for synergistic effects: HTS can be employed to screen combinations of this compound with other compounds to identify potential synergistic inhibitory effects or improved outcomes in complex biological systems.

The application of HTS requires the development of robust, miniaturized assays and the use of automated liquid handling systems and plate readers for data acquisition. bmglabtech.com This allows for the rapid evaluation of thousands to millions of compounds, significantly accelerating the initial hit identification phase of drug discovery. bmglabtech.commedinadiscovery.com

Computational Screening and Design Improvements

Computational methods, including virtual screening and structure-based drug design, offer powerful tools to complement experimental approaches in the study and development of this compound-based therapeutics. nih.govschrodinger.comnih.gov

Virtual Screening: This involves using computational techniques to screen large databases of chemical structures in silico to identify potential elastase inhibitors. nih.gov Methods like molecular docking can predict how compounds bind to the active site of elastase enzymes, ranking them based on their predicted binding affinity. nih.govnih.gov This can help prioritize compounds for experimental testing, including identifying potential this compound analogs or entirely novel scaffolds with inhibitory activity.

Structure-Based Design: Leveraging the known three-dimensional structures of elastase enzymes, computational methods can be used to design novel inhibitors with improved binding characteristics. nih.gov Techniques such as molecular dynamics simulations can provide insights into the flexibility of the enzyme-inhibitor complex and guide the rational design of modifications to the this compound structure to enhance potency, selectivity, or stability. researchgate.net

ADMET Prediction: Computational models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its potential analogs, helping to filter out compounds with unfavorable pharmacological profiles early in the discovery process. youtube.com

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Data: Deposit raw spectra, kinetic curves, and simulation trajectories in public repositories (e.g., Zenodo).
  • Code: Share analysis scripts (Python/R) on GitHub with version control.
  • Methods: Detail instrument models, software versions, and reagent LOT numbers in supplementary files .

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